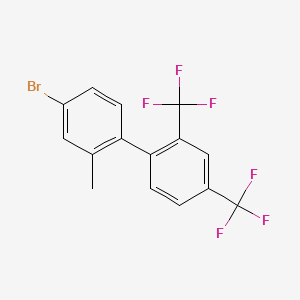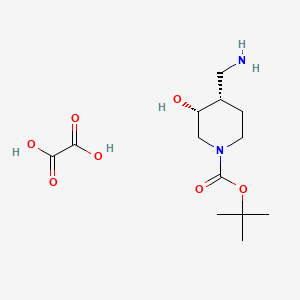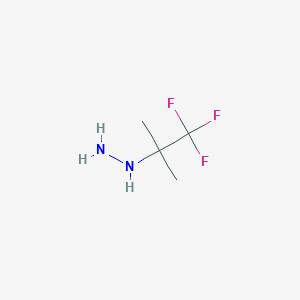
(1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine is a chemical compound with the molecular formula C4H10F3N2. It is known for its unique structure, which includes a trifluoromethyl group attached to a hydrazine moiety. This compound is often used in research and industrial applications due to its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine typically involves the reaction of trifluoroacetone with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
CF3COCH3+N2H4→CF3C(NHNH2)CH3
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
(1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine involves its interaction with various molecular targets. The trifluoromethyl group enhances its reactivity, allowing it to participate in a range of chemical reactions. The hydrazine moiety can form bonds with different substrates, facilitating the formation of new compounds. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,1,1-Trifluoropropan-2-yl)hydrazine: Similar in structure but lacks the methyl group.
(2,2,2-Trifluoro-1-methyl-ethyl)hydrazine: Another related compound with slight structural differences.
Uniqueness
(1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine is unique due to the presence of both a trifluoromethyl group and a hydrazine moiety. This combination imparts distinct reactivity and properties, making it valuable for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C4H9F3N2 |
|---|---|
Poids moléculaire |
142.12 g/mol |
Nom IUPAC |
(1,1,1-trifluoro-2-methylpropan-2-yl)hydrazine |
InChI |
InChI=1S/C4H9F3N2/c1-3(2,9-8)4(5,6)7/h9H,8H2,1-2H3 |
Clé InChI |
AZCONDNDPLHHRO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(F)(F)F)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


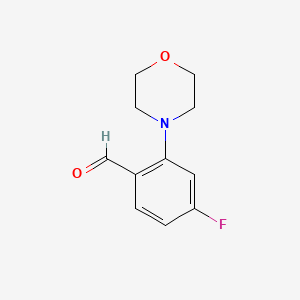
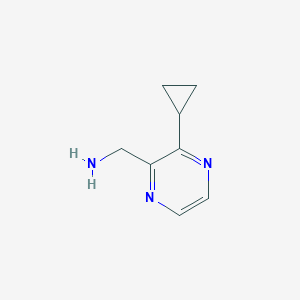
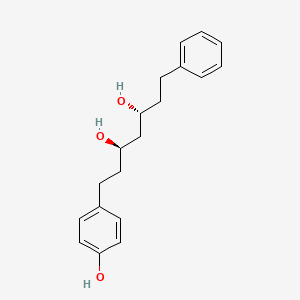
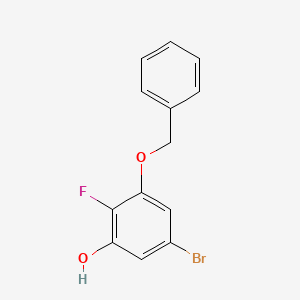
![(2S,3R,4R)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)pentane-1,2,3,4-tetrayl tetraacetate](/img/structure/B14024859.png)
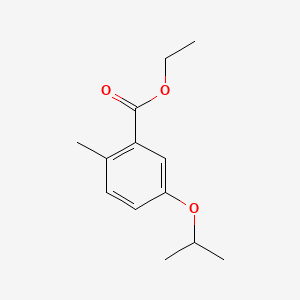

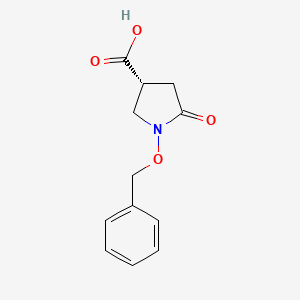
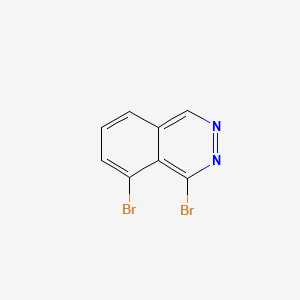

![N-[(4R,5R)-4-[(4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]acetamide](/img/structure/B14024925.png)
